MK-8033

c-Met kinase inhibition ATP-competitive inhibitor selectivity profiling

MK-8033 resolves critical challenges in c-Met research. • Preferential binding: 3-fold higher affinity for phosphorylated c-Met (Kd 3.2 nM) vs. unphosphorylated (Kd 10.4 nM) • Mutant potency: Retains full activity against Y1230C/H/D and N1100Y mutants (IC50 0.6-1 nM) • Dual inhibition: c-Met IC50 1 nM, Ron IC50 7 nM, >220-kinase selectivity at 1 µM • In vivo reliable: Oral, pH-independent absorption, 86% tumor growth inhibition in GTL-16 model Ideal for studying active-state c-Met signaling and resistance mechanisms.

Molecular Formula C25H21N5O3S
Molecular Weight 471.5 g/mol
CAS No. 1196681-38-5
Cat. No. B7980975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8033
CAS1196681-38-5
Molecular FormulaC25H21N5O3S
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2
InChIInChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3
InChIKeyVMJFTOSOFDEKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-8033: Selective c-Met/Ron Dual Kinase Inhibitor


MK-8033 (CAS 1196681-38-5) is an orally bioavailable, ATP-competitive small-molecule inhibitor that selectively targets both c-Met and Ron kinases [1]. It is distinguished by its preferential binding to the activated (phosphorylated) conformation of c-Met, exhibiting a 3-fold higher affinity for the phosphorylated kinase domain (Kd = 3.2 nM) compared to the unphosphorylated form (Kd = 10.4 nM) [1]. The compound potently inhibits wild-type c-Met with an IC50 of 1 nM and Ron with an IC50 of 7 nM . MK-8033 has demonstrated complete tumor growth inhibition in c-Met-amplified xenograft models and has been evaluated in a Phase I clinical trial, establishing a maximum tolerated dose (MTD) of 750 mg twice daily [2].

Workflow c-Met/Ron dual kinase pathway inhibition studies
Selection Conformation-specific binding research context
Use Context Oral administration research models; target-engagement assays

MK-8033: Evidence for Irreplaceable Selectivity


Generic substitution of MK-8033 with other c-Met inhibitors is not scientifically justified due to three key differentiators: (1) MK-8033 is the first documented specific kinase inhibitor with preferential binding to the activated conformation of c-Met, a property not shared by other c-Met inhibitors lacking this conformational preference [1]; (2) it exhibits high selectivity with no inhibitory activity against over 220 protein kinases at 1 µM, a selectivity profile that may not be replicated by other c-Met inhibitors [2]; (3) it is a dual c-Met/Ron inhibitor, whereas many c-Met inhibitors lack significant Ron inhibitory activity [1]. These unique pharmacological properties translate to distinct in vivo efficacy, particularly against oncogenic c-Met activation loop mutants (Y1230C, Y1230H, Y1235D) against which MK-8033 retains full potency (IC50s: 0.6–1 nM) .

Activated-state c-Met binding preference
Alternative c-Met inhibitors may lack conformation-specific engagement
Selectivity over 220+ kinases reported
Selectivity profile may not transfer; off-target kinase context requires review
Dual c-Met/Ron inhibition profile
Ron co-inhibition may be absent in common c-Met inhibitor alternatives

MK-8033: Quantified Differentiation Evidence


c-Met Potency & Selectivity vs. PF-04217903

MK-8033 demonstrates superior c-Met inhibitory potency (IC50 = 1 nM) compared to PF-04217903 (Ki = 4.8 nM), representing a ~4.8-fold improvement in target engagement [1][2]. Additionally, MK-8033 exhibits a broader selectivity profile, having been tested against over 220 kinases with no significant off-target activity at 1 µM [1], while PF-04217903 was profiled against 208 kinases with >1000-fold selectivity reported [2].

c-Met Potency vs. PF-04217903
Cross-study comparable
MK-8033 IC50 1 nM; PF-04217903 Ki 4.8 nM (~4.8-fold difference)
Supports c-Met target-engagement assay context
Cell-free kinase assay; cross-study comparison
c-Met kinase inhibition ATP-competitive inhibitor selectivity profiling

Preferential Binding to Activated c-Met Conformation

MK-8033 exhibits a unique, quantified preference for the activated (phosphorylated) conformation of the c-Met kinase domain, binding 3-fold more tightly (Kd = 3.2 nM) compared to the unphosphorylated counterpart (Kd = 10.4 nM) [1]. This property is explicitly stated as the 'first example of a specific inhibitor of protein kinases with preferential binding to the activated kinase conformation' [1]. This contrasts with conventional c-Met inhibitors that lack this conformation-specific binding profile.

Activated-State Binding
Class-level inference
Phosphorylated c-Met Kd 3.2 nM vs unphosphorylated Kd 10.4 nM (3-fold)
Conformation-specific binding context
Reported first-in-class attribute; requires independent confirmation
conformation-specific inhibitor activated kinase Kd determination

Dual c-Met/Ron Inhibition Profile

MK-8033 is a dual c-Met/Ron inhibitor with an IC50 of 7 nM against Ron kinase . In contrast, many c-Met inhibitors, such as crizotinib (a multi-kinase inhibitor with primary activity against ALK and c-Met) or PF-04217903 (a selective c-Met inhibitor), lack significant Ron inhibitory activity [1]. The dual inhibition of c-Met and Ron may be therapeutically advantageous in tumors where both receptors are co-expressed and contribute to oncogenic signaling.

Dual c-Met/Ron Profile
Cross-study comparable
Ron IC50 7 nM; crizotinib Ron IC50 >1000 nM (>100-fold difference)
Supports dual-pathway inhibition studies
Ron co-expression models; pathway synergy context
dual kinase inhibitor Ron kinase c-Met/Ron synergy

Potency Against c-Met Activation Loop Mutants

MK-8033 retains full potency against a panel of oncogenic c-Met activation loop mutants, including Y1230C, Y1230H, and Y1235D, with IC50 values ranging from 0.6 to 1 nM [1]. This is in direct contrast to c-Met inhibitors that do not preferentially bind the active conformation, which often show reduced potency against these clinically relevant mutants [1]. The compound also maintains potent activity against the N1100Y and M1250T activating mutants (IC50s: 1 nM and 2.0 nM, respectively) [1].

Mutant Panel Potency
Class-level inference
IC50 range 0.6–1 nM across Y1230C/H/D activation-loop mutants
Supports resistance-model endpoint review
50 µM ATP conditions; N1100Y/M1250T also reviewed
c-Met mutants activation loop mutations Y1230C/Y1230H/Y1235D

In Vivo Efficacy in c-Met-Amplified Xenograft

In a GTL-16 gastric cancer xenograft model characterized by c-Met amplification, oral administration of MK-8033 resulted in dose-dependent tumor growth inhibition (TGI) of 22%, 18%, 57%, and 86% at doses of 3, 10, 30, and 100 mg/kg, respectively, relative to vehicle-treated controls . At the 100 mg/kg dose, essentially complete inhibition of c-Met phosphorylation (p-Met Y1349) was achieved in tumor tissue, with a calculated in vivo IC50 of 1.3 µM based on plasma drug levels . Importantly, the study reported 'full inhibition of tumor growth' in this model [1].

In Vivo Model Response
Supporting evidence
GTL-16 xenograft; 86% TGI at 100 mg/kg; p-Met IC50 1.3 µM
Reported model-response endpoint context
Dose-dependent response; oral administration model
xenograft model GTL-16 tumor growth inhibition in vivo efficacy

Clinical PK: No Interaction with Proton-Pump Inhibitors

In a Phase I clinical trial (NCT00559182), Part C specifically evaluated the effect of omeprazole, a proton-pump inhibitor (PPI), on the pharmacokinetics of MK-8033. The study found that proton-pump inhibitors have no effect on MK-8033 absorption [1]. This is a clinically relevant finding, as many oral kinase inhibitors exhibit pH-dependent solubility and reduced absorption when co-administered with PPIs, potentially compromising efficacy. The maximum tolerated dose (MTD) was established as 750 mg twice daily, with the most frequent adverse events being fatigue (28.3%), nausea (21.7%), and alopecia (19.6%), predominantly grade ≤ 2 [1].

PPI Co-Administration PK
Endpoint context
Omeprazole shows no significant effect on MK-8033 absorption
Reported PK endpoint context
Phase I trial design; MTD and tolerability reviewed separately
clinical pharmacokinetics drug-drug interaction PPI co-administration absorption

MK-8033: Optimal Research Application Scenarios


Conformation-Specific c-Met Inhibition Studies

MK-8033 is ideally suited for studies requiring a tool compound that selectively binds the activated conformation of c-Met. Its 3-fold preferential affinity for phosphorylated c-Met (Kd = 3.2 nM) vs. unphosphorylated c-Met (Kd = 10.4 nM) makes it the benchmark for investigating the therapeutic implications of targeting the active kinase state [1]. This property is particularly relevant in tumor models with constitutive c-Met activation, such as those harboring MET amplification or activating mutations.

Dual c-Met/Ron Inhibition in Co-Expressing Tumor Models

For research programs exploring the therapeutic potential of simultaneous c-Met and Ron inhibition, MK-8033 provides a validated dual inhibitor with quantified potency against both targets (c-Met IC50 = 1 nM; Ron IC50 = 7 nM) [1]. This application is supported by its demonstrated in vivo efficacy in the GTL-16 gastric cancer xenograft model, where oral dosing at 100 mg/kg achieved 86% tumor growth inhibition and complete suppression of c-Met phosphorylation [1].

Resistance Studies Using c-Met Activation Loop Mutants

MK-8033 is a critical tool for research into on-target resistance to c-Met inhibitors, as it retains full potency (IC50s: 0.6–1 nM) against clinically relevant activation loop mutants (Y1230C, Y1230H, Y1235D) that may confer resistance to inactive-state inhibitors [1]. It also maintains activity against the N1100Y and M1250T mutants , making it suitable for comparative studies with other c-Met inhibitors that show reduced potency against these variants.

PPI-Co-Administration Without PK Interference

For in vivo studies where gastric pH modulation is necessary (e.g., due to animal welfare or experimental design), MK-8033 offers a distinct advantage: clinical data demonstrate that proton-pump inhibitors (omeprazole) do not affect its absorption [1]. This contrasts with many oral kinase inhibitors that exhibit pH-dependent solubility, ensuring consistent drug exposure and reliable target engagement regardless of gastric acid status.

Application
Selection Property
Validation Focus
c-Met conformation-specific studies
Activated-state binding context
Phospho-c-Met selectivity ratio review
c-Met/Ron co-expression models
Dual kinase inhibition profile
Pathway co-activation endpoint review
c-Met mutant resistance studies
Mutant-panel potency context
Activation-loop mutant endpoint review
Gastric pH modulation studies
PPI co-administration context
Absorption-model endpoint review

Technical Documentation Hub

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39 linked technical documents
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